molecular formula C19H20ClNO3 B280338 4-[(4-chlorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide

4-[(4-chlorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide

货号 B280338
分子量: 345.8 g/mol
InChI 键: KCNPKHXRTXOJDY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[(4-chlorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells.

作用机制

4-[(4-chlorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide is a highly selective inhibitor of BTK, a protein kinase that plays a critical role in the survival and proliferation of cancer cells. BTK is a key component of the B-cell receptor signaling pathway, which is essential for the growth and survival of B-cell malignancies. By inhibiting BTK, 4-[(4-chlorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide blocks the downstream signaling pathways that promote cancer cell survival and proliferation, leading to cell death and tumor regression.
Biochemical and Physiological Effects:
4-[(4-chlorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. The compound has also been found to modulate the immune system by reducing the production of cytokines and chemokines that promote inflammation and tumor growth. In animal studies, 4-[(4-chlorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide has been found to be well-tolerated, with no significant adverse effects on body weight, organ function, or hematological parameters.

实验室实验的优点和局限性

One of the major advantages of 4-[(4-chlorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. The compound has also been found to have good oral bioavailability and pharmacokinetic properties, making it suitable for use in preclinical and clinical studies. However, one limitation of 4-[(4-chlorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide is its relatively short half-life, which may require frequent dosing or the use of sustained-release formulations.

未来方向

There are several potential future directions for the development of 4-[(4-chlorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or immune checkpoint inhibitors, to enhance their anti-tumor effects. Another potential application is the use of BTK inhibitors in combination with chemotherapy or radiation therapy to improve their efficacy and reduce toxicity. Finally, the development of novel BTK inhibitors with improved pharmacokinetic properties and selectivity may lead to the discovery of more effective treatments for cancer.

合成方法

The synthesis of 4-[(4-chlorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide involves several steps, starting with the reaction of 4-chlorobenzyl alcohol with 4-chlorophenol in the presence of a base to form 4-(4-chlorophenoxy)methylphenol. The resulting product is then reacted with tetrahydrofuran-2-carboxaldehyde in the presence of a catalyst to form the key intermediate, 4-[(4-chlorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide. The final compound is obtained through purification and isolation steps.

科学研究应用

4-[(4-chlorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively studied in preclinical models of cancer, including B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. The compound has shown potent anti-tumor activity and has been found to be well-tolerated in animal studies. Clinical trials are currently underway to evaluate the safety and efficacy of 4-[(4-chlorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide in patients with various types of cancer.

属性

分子式

C19H20ClNO3

分子量

345.8 g/mol

IUPAC 名称

4-[(4-chlorophenoxy)methyl]-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C19H20ClNO3/c20-16-7-9-17(10-8-16)24-13-14-3-5-15(6-4-14)19(22)21-12-18-2-1-11-23-18/h3-10,18H,1-2,11-13H2,(H,21,22)

InChI 键

KCNPKHXRTXOJDY-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Cl

规范 SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。